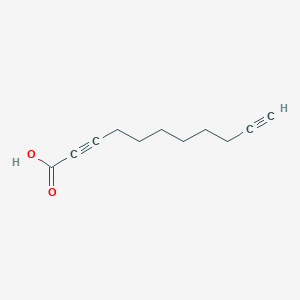
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate is an organic compound with a complex structure that includes anthracene, phenoxy, and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of anthraquinone derivatives with phenol derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone and phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and as a catalyst in various chemical processes. Additionally, its ability to form stable complexes with metal ions enhances its utility in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1-yl derivatives: These compounds share a similar anthracene core but differ in their functional groups.
Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety, similar to the phenoxy group in 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate.
Uniqueness
This compound is unique due to its combination of anthracene, phenoxy, and acetate groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds .
Propiedades
Número CAS |
80490-21-7 |
|---|---|
Fórmula molecular |
C22H14O5 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
(1,4-dioxo-10-phenoxyanthracen-9-yl) acetate |
InChI |
InChI=1S/C22H14O5/c1-13(23)26-21-15-9-5-6-10-16(15)22(27-14-7-3-2-4-8-14)20-18(25)12-11-17(24)19(20)21/h2-12H,1H3 |
Clave InChI |
CEQSXNHSBACOQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


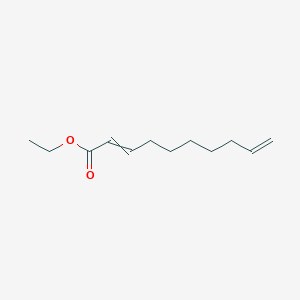
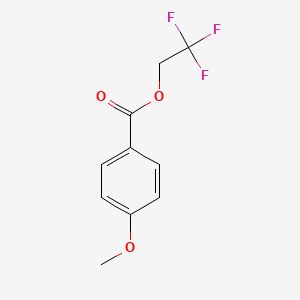

acetate](/img/structure/B14433018.png)

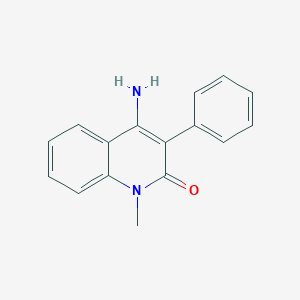
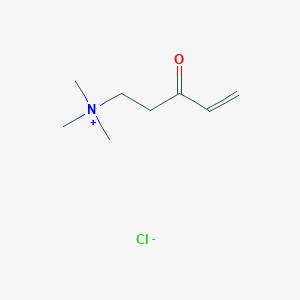

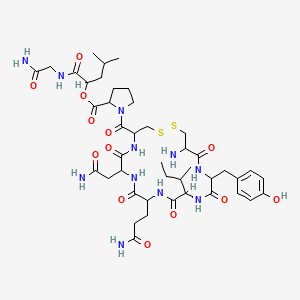


![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)

